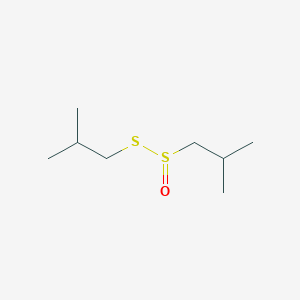
S-isobutyl 2-Methylpropane-1-sulfinothioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-isobutyl 2-Methylpropane-1-sulfinothioate: is a chemical compound with the molecular formula C8H18OS2 and a molecular weight of 194.36 g/mol . This compound is primarily used in research and development settings and has various applications in chemistry and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of S-isobutyl 2-Methylpropane-1-sulfinothioate typically involves the oxidation of disulfides to thiolsulfinates. One method involves using hydrogen peroxide and a cyclic seleninate ester catalyst . This process is valuable due to its mild conditions and the ability to produce thiolsulfinates as the principal products.
Industrial Production Methods:
Analyse Des Réactions Chimiques
Types of Reactions: S-isobutyl 2-Methylpropane-1-sulfinothioate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form thiolsulfinates.
Reduction: It can be reduced under specific conditions to yield different sulfur-containing products.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide and cyclic seleninate ester catalysts are commonly used.
Reduction: Various reducing agents can be employed, depending on the desired product.
Substitution: Different nucleophiles can be used to achieve substitution reactions.
Major Products Formed:
Thiolsulfinates: Formed during oxidation reactions.
Reduced Sulfur Compounds: Formed during reduction reactions.
Applications De Recherche Scientifique
Chemistry: S-isobutyl 2-Methylpropane-1-sulfinothioate is used in organic synthesis and as a reagent in various chemical reactions .
Biology and Medicine: The compound’s potential applications in biology and medicine are still under investigation. It may have uses in developing new pharmaceuticals and studying biological pathways involving sulfur compounds.
Industry: In industrial settings, this compound can be used in the synthesis of other chemicals and as an intermediate in various production processes .
Mécanisme D'action
The mechanism by which S-isobutyl 2-Methylpropane-1-sulfinothioate exerts its effects involves its ability to undergo oxidation and reduction reactions. These reactions can alter the compound’s structure and reactivity, making it useful in various chemical processes .
Comparaison Avec Des Composés Similaires
®-2-Methylpropane-2-sulfinamide: Another sulfur-containing compound with similar reactivity.
Isobutylene: A hydrocarbon with a similar structure but different chemical properties.
Uniqueness: S-isobutyl 2-Methylpropane-1-sulfinothioate is unique due to its specific functional groups and reactivity, making it valuable in specialized chemical reactions and research applications .
Propriétés
Formule moléculaire |
C8H18OS2 |
|---|---|
Poids moléculaire |
194.4 g/mol |
Nom IUPAC |
2-methyl-1-(2-methylpropylsulfinylsulfanyl)propane |
InChI |
InChI=1S/C8H18OS2/c1-7(2)5-10-11(9)6-8(3)4/h7-8H,5-6H2,1-4H3 |
Clé InChI |
OMSCVCYVENVLIA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CSS(=O)CC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


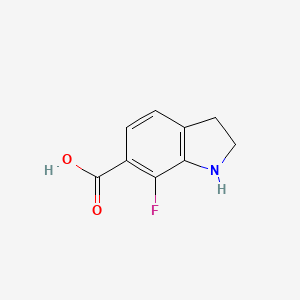
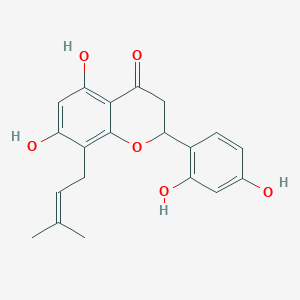
![4-(6-chloro-7-(4-(1-phenylethyl)piperazin-1-yl)-3H-imidazo[4,5-b]pyridin-2-yl)-N,N-dimethylaniline](/img/structure/B13661248.png)
![3-(2-Fluoropyridin-4-yl)-3,9-diazaspiro[5.5]undecane](/img/structure/B13661252.png)
![6-Fluoro-2-(3-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B13661254.png)

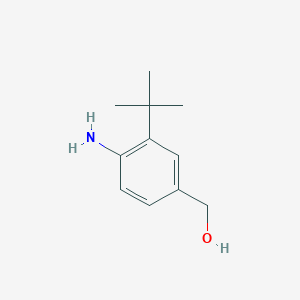
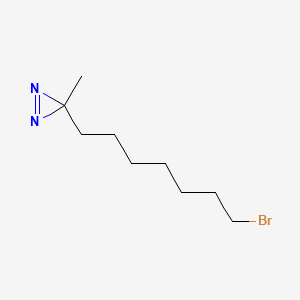
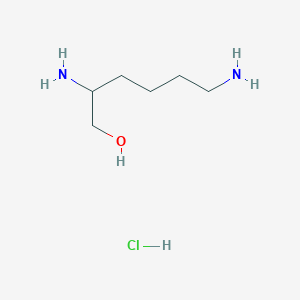
![6-Methoxy-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine](/img/structure/B13661310.png)
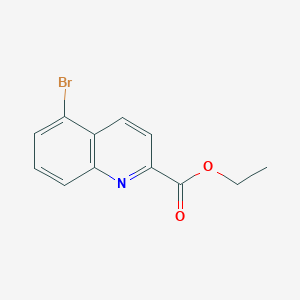
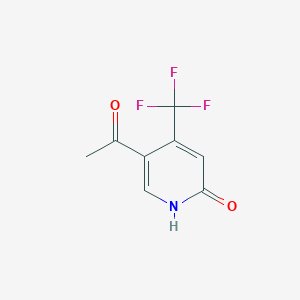
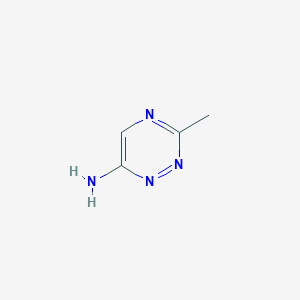
![Thiazolo[5,4-C]pyridazine-6(5H)-thione](/img/structure/B13661325.png)
